
1,2-Dimethyl-1H-indole-3-carbonitrile
Vue d'ensemble
Description
The compound 1,2-Dimethyl-1H-indole-3-carbonitrile is a derivative of indole, which is a structure of interest in the field of medicinal chemistry due to its presence in compounds with various biological activities. While the provided papers do not directly discuss 1,2-Dimethyl-1H-indole-3-carbonitrile, they do provide insights into the synthesis, molecular structure, and properties of closely related indole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives were synthesized using an AlCl3-mediated C-C bond-forming reaction without the need for N-protection of the indoles, yielding good results . Another approach involved a three-step synthesis of 4-hydroxy-1H-indole-2-carbonitrile from tetrahydro-4H-indol-4-one, which included cyanation and halogenation/dehydrohalogenation steps, achieving an 84% overall yield . These methods highlight the versatility and efficiency of synthesizing indole derivatives, which could be applicable to the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and is often characterized by X-ray crystallography. For example, the crystal structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile compound was unambiguously established by single-crystal X-ray diffraction . Similarly, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile revealed that the substituents are nearly coplanar with the connected benzene ring, with significant dihedral angles between the rings . These structural analyses are crucial for understanding the three-dimensional conformation of such molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of indole derivatives can be influenced by their functional groups. The papers provided do not detail specific chemical reactions of 1,2-Dimethyl-1H-indole-3-carbonitrile, but they do mention the conversion of 4-hydroxy-1H-indole-2-carbonitrile into a positive inotrope, showcasing the potential for chemical transformations of indole derivatives . Additionally, the synthesis of indole derivatives often involves reactions such as cyanation, halogenation, and dehydrohalogenation , which could be relevant for the chemical reactions of 1,2-Dimethyl-1H-indole-3-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, in the crystal structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, the indole and pyrrole ring systems are inclined to one another, and the molecules are linked by hydrogen bonds and π-π interactions . These interactions can affect the solubility, melting point, and other physical properties of the compound. Supramolecular aggregation in indole derivatives can also be influenced by hydrogen bonding and π-π stacking interactions, as seen in various pyrazolopyridine-carbonitriles . These properties are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Applications De Recherche Scientifique
Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Here are some general applications of indole derivatives:
-
Antiviral Activity
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
Orientations Futures
The future directions for research on 1,2-Dimethyl-1H-indole-3-carbonitrile and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields. The indole scaffold has been tested for maximum activity in pharmacological compounds . Further studies could also focus on the development of novel compounds with anti-tubercular activity .
Propriétés
IUPAC Name |
1,2-dimethylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-10(7-12)9-5-3-4-6-11(9)13(8)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHVKHABWPGMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350584 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2-Dimethyl-1H-indole-3-carbonitrile | |
CAS RN |
51072-84-5 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





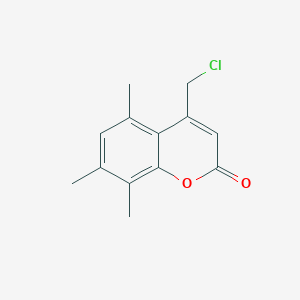
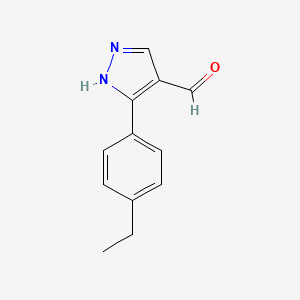
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)
![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)
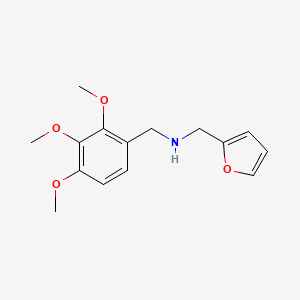
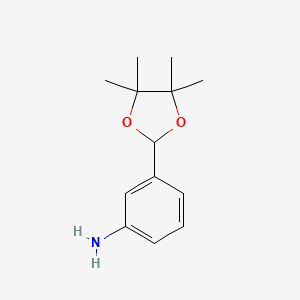
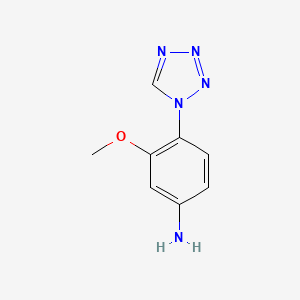

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)
